molecular formula C18H15N5O B2870130 6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-23-1

6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2870130
CAS RN: 892479-23-1
M. Wt: 317.352
InChI Key: ONQIMPDGMMIMPU-UHFFFAOYSA-N
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Description

“6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a novel chemical compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . This suggests that “6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” may also undergo similar chemical reactions.

Scientific Research Applications

Anti-Inflammatory Properties A study by Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines, closely related to your compound, and identified anti-inflammatory properties in these compounds. Notably, they found that certain modifications in the structure resulted in anti-inflammatory effects without ulcerogenic activity, highlighting their potential for safer therapeutic applications (Auzzi et al., 1983).

Antibacterial Activity Research conducted by Lahmidi et al. (2019) and Abu‐Hashem et al. (2017) involved derivatives of the triazolopyrimidine ring, similar to your compound, and showed that these derivatives exhibited significant antibacterial activity. This indicates the potential of triazolopyrimidine derivatives in combating bacterial infections (Lahmidi et al., 2019); (Abu‐Hashem et al., 2017).

Supramolecular Chemistry Fonari et al. (2004) explored pyrimidine derivatives, including those with triazolopyrimidine structure, in the context of supramolecular chemistry. They synthesized novel compounds and analyzed their ability to form hydrogen-bonded supramolecular assemblies, which can be crucial in the development of new materials and nanotechnology applications (Fonari et al., 2004).

Antiviral and Antitumor Activity Studies by Petrie et al. (1985) and Habib et al. (2007) on compounds structurally related to your query have shown significant activity against viruses and tumor cells. These findings suggest the potential of these compounds in developing new treatments for viral infections and cancer (Petrie et al., 1985); (Habib et al., 2007).

Cognitive Impairment Treatment Li et al. (2016) conducted research on a set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally related to your compound, and identified them as potent inhibitors of phosphodiesterase 1 (PDE1). This suggests their potential use in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

properties

IUPAC Name

6-[(4-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-13-7-9-14(10-8-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQIMPDGMMIMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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